molecular formula C12H6BrIS B1446004 2-Bromo-8-iododibenzothiophene CAS No. 1206544-88-8

2-Bromo-8-iododibenzothiophene

Cat. No.: B1446004
CAS No.: 1206544-88-8
M. Wt: 389.05 g/mol
InChI Key: HMECZSLDNCAHAV-UHFFFAOYSA-N
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Description

2-Bromo-8-iododibenzothiophene: is an organosulfur compound with the molecular formula C12H6BrIS . It is a derivative of dibenzothiophene, where bromine and iodine atoms are substituted at the 2 and 8 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-iododibenzothiophene typically involves the bromination and iodination of dibenzothiophene. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-8-iododibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-Bromo-8-iododibenzothiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-8-iododibenzothiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In materials science, its electronic properties are exploited to enhance the performance of organic semiconductors and conductive polymers. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its bromine and iodine substituents .

Comparison with Similar Compounds

    2-Bromo-8-chlorodibenzothiophene: Similar structure but with chlorine instead of iodine.

    2-Iodo-8-bromodibenzothiophene: Similar structure but with reversed positions of bromine and iodine.

    2,8-Dibromodibenzothiophene: Both positions substituted with bromine.

    2,8-Diiododibenzothiophene: Both positions substituted with iodine

Uniqueness: 2-Bromo-8-iododibenzothiophene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and electronic properties. This dual substitution allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

2-bromo-8-iododibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrIS/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMECZSLDNCAHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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